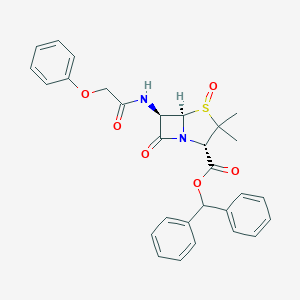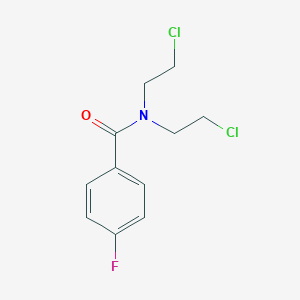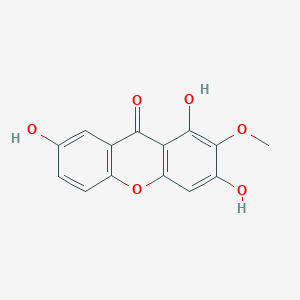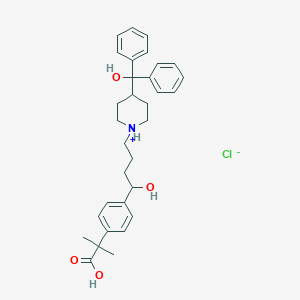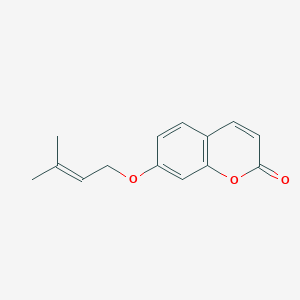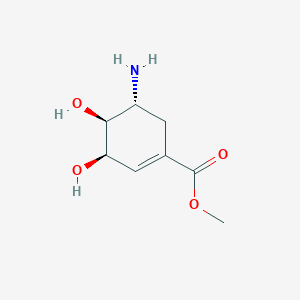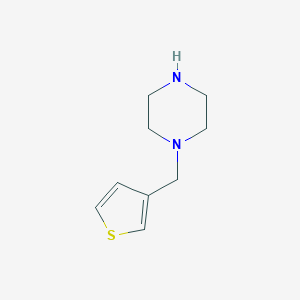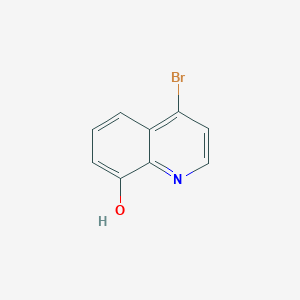
Cannabivarin
Vue d'ensemble
Description
Cannabivarin (CBV), also known as cannabivarol, is a non-psychoactive cannabinoid found in cannabis. It is one of the largest compounds found in the sativa plant . It is an analog of cannabinol (CBN) with the side chain shortened by two methylene bridges (-CH2-) .
Molecular Structure Analysis
CBV is considered a non-psychoactive cannabinoid — it does not produce the euphoric side effects found in THC. Minor amounts of CBV are found in the hemp plant Cannabis sativa .Chemical Reactions Analysis
Cannabinoid acids undergo a chemical decarboxylation reaction triggered by different factors, mainly temperature. This decarboxylation reaction leads to the formation of the respective neutral cannabinoids (THC, CBD, CBG, CBN, and CBC) .Physical And Chemical Properties Analysis
CBV has a molecular weight of 282.4 g/mol . It is structurally similar to other cannabinoids, but it differs in terms of its specific chemical composition and interactions with the ECS .Applications De Recherche Scientifique
Non-Psychoactive Cannabinoid
Cannabivarin (CBV), also known as cannabivarol, is a non-psychoactive cannabinoid and does not produce the psychophysiological effects elicited by its more well-known relative, tetrahydrocannabinol (THC) . It has a low binding affinity to cannabinoid receptors CB1 and CB2 .
Natural Product in Cannabis Sativa
CBV is a natural product detected in minor amounts in the hemp plant Cannabis sativa . It’s an analog of cannabinol and an oxidation product of tetrahydrocannabivarin .
Potential Therapeutic Benefits
Research has shown that another non-psychoactive cannabinoid, cannabidiol (CBD), has several potential therapeutic benefits for a range of diseases, including multiple sclerosis, neuropathic pain, and mood disorders . However, there is limited research on the mechanisms and kinetics involved with CBV metabolism and its impact on the endocannabinoid system .
Drug Development for Bladder Cancer
Preliminary research has demonstrated promise for CBV as a component in drug development for treating bladder cancer . One study showed that Cannflavin A, another compound found in Cannabis sativa, has synergistic properties with other chemotherapeutic agents and a number of other cannabinoids, including CBV .
Drug Development for SARs-CoV-2
CBV has also shown potential in the treatment of SARs-CoV-2, a severe acute respiratory syndrome . One report examined the active components of Cannabis sativa and their interaction with ACE2 receptors. Their results demonstrated that several cannabinoids bind to ACE2, including CBV .
Biosynthesis and Biochemistry of Cannabinoids
With spreading legalization, science is pivoting to study the pharmacopeia of the cannabinoids, and a thorough understanding of their biosynthesis is required to engineer strains with specific cannabinoid profiles . This includes the biosynthesis and biochemistry of cannabinoids like CBV .
Agonists and Antagonists at Multiple Targets
While our current knowledge of minor cannabinoid pharmacology is incomplete, studies demonstrate that they act as agonists and antagonists at multiple targets including CB1 and CB2 receptors, transient receptor potential (TRP) channels, peroxisome proliferator-activated receptors (PPARs), serotonin 5-HT 1a receptors and others .
Mécanisme D'action
Target of Action
Cannabivarin (CBV), also known as cannabivarol, is a non-psychoactive cannabinoid found in the Cannabis plant . The primary targets of CBV are thought to be the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor . These receptors are part of a large family of ion channels involved in the onset and progression of several types of epilepsy .
Mode of Action
CBV and its homolog, Cannabidiol (CBD), have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels . Desensitization of these ion channels is a potential mechanism by which these molecules cause a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures . CBV has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary enzyme responsible for the synthesis of the endocannabinoid, 2-arachidonoylglycerol (2-AG) .
Biochemical Pathways
The anti-epileptic activity of CBV is thought to be modulated by its effects on TRPV1 . Activation and subsequent desensitization of these ion channels can lead to a reduction in neuronal hyperexcitability, which contributes to epileptic activity and seizures . Additionally, CBV’s inhibition of DAG lipase-α affects the synthesis of the endocannabinoid 2-AG .
Result of Action
CBV, along with other cannabinoids such as CBD and Δ9-tetrahydrocannabinol (THC), has been shown to reduce cell viability of bladder cancer cell lines . This suggests that CBV may have potential anti-cancer properties. The exact molecular and cellular effects of CBV’s action are still being researched.
Action Environment
Environmental and agronomic factors can significantly influence the chemical composition and biological activity of cannabis extracts, including CBV . Factors such as temperature, humidity, light intensity, and soil composition can profoundly influence the growth and development of cannabis plants . Fluctuations in these environmental conditions can lead to significant alterations in the levels of cannabinoids, terpenes, and other bioactive compounds present in the plant .
Safety and Hazards
Orientations Futures
Research indicates that CBV and several other cannabinoids have potential to treat multiple clinical conditions, but more preclinical, and clinical studies and clinical trials, which follow regulatory guidelines, are needed to formally recommend CBV and other cannabinoids as medicines . Future studies should examine the effect of CBV on behaviour and if the response to an acute dose of CBV could predict a potential clinical treatment response in ASD .
Propriétés
IUPAC Name |
6,6,9-trimethyl-3-propylbenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7-11,20H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTKBAIRFMXQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187421 | |
| Record name | Cannabivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabivarin | |
CAS RN |
33745-21-0 | |
| Record name | Cannabivarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33745-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabivarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033745210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabivarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14736 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabivarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIVARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8UW410N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




